molecular formula C4H9NO2 B1212324 Methyl 3-aminopropanoate CAS No. 4138-35-6

Methyl 3-aminopropanoate

Cat. No.: B1212324
CAS No.: 4138-35-6
M. Wt: 103.12 g/mol
InChI Key: UZCXPYDBYUEZCV-UHFFFAOYSA-N
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Description

Methyl 3-aminopropanoate, also known as methyl β-alaninate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of β-alanine, where the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminopropanoate is typically synthesized through the esterification of β-alanine with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

CH2(CH2CH2COOH)NH2+CH3OHCH2(CH2CH2COOCH3)NH2+H2O\text{CH}_2(\text{CH}_2\text{CH}_2-\text{COOH})\text{NH}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_2(\text{CH}_2\text{CH}_2-\text{COOCH}_3)\text{NH}_2 + \text{H}_2\text{O} CH2​(CH2​CH2​−COOH)NH2​+CH3​OH→CH2​(CH2​CH2​−COOCH3​)NH2​+H2​O

This reaction involves heating the mixture under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of β-alanine and methanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the reactants and by-products.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: β-Alanine and methanol.

    Reduction: Primary alcohol derivatives.

    Condensation: Schiff bases or imines.

Mechanism of Action

The mechanism of action of methyl 3-aminopropanoate primarily involves its functional groups:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific placement of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in biological activity and applications in synthesis compared to its analogs.

Properties

IUPAC Name

methyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXPYDBYUEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194322
Record name Methyl beta-alanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-35-6
Record name Methyl beta-alanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl beta-alanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can methyl 3-aminopropanoate be used as a starting material for synthesizing more complex molecules?

A1: Yes, this compound serves as a versatile building block in organic synthesis. [] For instance, it can be employed in the synthesis of chiral β3-amino esters via an iridium-catalyzed asymmetric allylation reaction followed by a 2-aza-Cope rearrangement. [] This method allows for the introduction of a versatile alkene group, further expanding its synthetic utility.

Q2: Are there any established methods to synthesize peptides incorporating derivatives of 3-aminopropanoic acid?

A2: Yes, researchers have successfully synthesized β-peptides containing derivatives of 3-aminopropanoic acid, specifically 2,2- and 3,3-dimethyl derivatives. [] These derivatives are readily synthesized from starting materials like 3-methylbut-2-enoic acid and Boc-protected this compound. [] The coupling of these amino acids to form peptides is achieved using established methods for β-peptide synthesis. []

Q3: What unique structural features have been observed in peptides containing 2,2- or 3,3-dimethyl derivatives of 3-aminopropanoic acid?

A3: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed a distinct structural motif in a synthesized tripeptide composed of 2,2-dimethyl derivatives of 3-aminopropanoic acid. [] This tripeptide forms a ten-membered H-bonded ring structure, proposed as a potential turn-forming motif in β-peptides. [] This discovery holds significance for designing β-peptides with specific secondary structures.

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